molecular formula C18H22N6S2 B286347 4,11-di(piperidin-1-yl)-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene

4,11-di(piperidin-1-yl)-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene

Katalognummer: B286347
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: DAOFHSHVGMLUIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine is a complex heterocyclic compound that features a unique structure with multiple nitrogen and sulfur atoms. This compound belongs to the pyridazine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .

Eigenschaften

Molekularformel

C18H22N6S2

Molekulargewicht

386.5 g/mol

IUPAC-Name

4,11-di(piperidin-1-yl)-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene

InChI

InChI=1S/C18H22N6S2/c1-3-7-23(8-4-1)17-15-13(11-19-21-17)26-16-14(25-15)12-20-22-18(16)24-9-5-2-6-10-24/h11-12H,1-10H2

InChI-Schlüssel

DAOFHSHVGMLUIZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C3C(=CN=N2)SC4=C(N=NC=C4S3)N5CCCCC5

Kanonische SMILES

C1CCN(CC1)C2=C3C(=CN=N2)SC4=C(N=NC=C4S3)N5CCCCC5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Wirkmechanismus

The mechanism of action of 1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in hydrogen bonding and π-π stacking interactions, which can influence its binding to biological targets. These interactions can modulate various pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine stands out due to its complex structure, which includes both nitrogen and sulfur atoms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.